Dntt-2,9-C10
Description
Contextual Significance of the DNTT Core in Organic Semiconductor Research
The DNTT core is a π-extended analogue of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) and belongs to the thienoacene family of organic semiconductors. sigmaaldrich.comsigmaaldrich.com Its molecular structure, consisting of a thieno[3,2-b]thiophene (B52689) moiety fused with two naphthyl groups, provides a unique combination of properties that make it highly attractive for organic electronics. sigmaaldrich.com
Key characteristics that underscore the significance of the DNTT core include:
High Charge Carrier Mobility: DNTT-based organic field-effect transistors (OFETs) consistently exhibit high hole mobilities, often exceeding 1 cm²/Vs, which is comparable to that of amorphous silicon. researchgate.netmdpi.com Vapor-grown single crystals of DNTT have demonstrated record-high mobilities of up to 8.3 cm²/Vs. sigmaaldrich.comsigmaaldrich.com This high mobility is crucial for the development of high-performance electronic circuits.
Excellent Environmental and Operational Stability: DNTT possesses a low-lying Highest Occupied Molecular Orbital (HOMO) energy level (around -5.4 eV), which contributes to its excellent stability in ambient air. researchgate.netsigmaaldrich.comrsc.org This intrinsic stability reduces the need for complex encapsulation, a significant advantage for practical applications.
Well-defined Crystalline Structure: DNTT molecules self-assemble into a highly ordered herringbone packing structure in the solid state. sigmaaldrich.comsigmaaldrich.com This arrangement facilitates efficient two-dimensional intermolecular interactions and charge transport. sigmaaldrich.comsigmaaldrich.com The molecules typically adopt an edge-on orientation with their long axis nearly perpendicular to the substrate, which is favorable for charge transport in a transistor channel. acs.org
These attributes have established DNTT as a benchmark p-type organic semiconductor, driving research into its fundamental properties and potential applications in devices like flexible displays, sensors, and integrated circuits. researchgate.netsigmaaldrich.com
Rationale for 2,9-Didecyl Substitution (C10-DNTT) in Molecular Engineering for Solution Processability
While the parent DNTT molecule exhibits excellent electronic properties, its poor solubility in common organic solvents severely limits its processability, particularly for large-area and low-cost solution-based fabrication techniques like printing. rsc.orgtcichemicals.comrigaku.com To overcome this limitation, molecular engineering strategies have been employed, with the introduction of alkyl side chains being a prominent approach.
The primary rationale for the 2,9-didecyl substitution in C10-DNTT is to enhance solubility . researchgate.net The long, flexible decyl (C10) chains attached to the 2 and 9 positions of the DNTT core disrupt the strong intermolecular packing that leads to low solubility, allowing the molecule to dissolve in organic solvents. rsc.orgrigaku.com This enhanced solubility is a critical prerequisite for solution-based processing methods such as solution shearing, dip-coating, and inkjet printing, which are essential for realizing the goal of printed electronics. rsc.orgacs.orgnii.ac.jp
The introduction of alkyl chains not only improves solubility but can also influence the molecular packing and electronic properties of the material. A detailed analysis has shown that the length of the alkyl chains impacts the final electrical performance, with the decyl chain in C10-DNTT yielding some of the best results. rsc.org Solution-processed C10-DNTT thin films have demonstrated impressive hole mobilities, with values reported as high as 12 cm²/Vs. sigmaaldrich.com
Historical Development and Key Milestones in DNTT-Based Research
The development of DNTT and its derivatives represents a significant advancement in the field of organic semiconductors. The timeline below highlights some of the key milestones:
2007: The synthesis of Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) is first reported. This new material is recognized for its high performance and stability in OFETs. tcichemicals.comresearchgate.net
Subsequent Years: Research focuses on improving the processability of DNTT. Various derivatives are synthesized, including those with alkyl substitutions to enhance solubility. acs.org
Development of C10-DNTT: The 2,9-didecyl derivative (C10-DNTT) is developed and shown to be a solution-processable organic semiconductor with excellent electrical characteristics. mpg.de
High-Mobility Achievements: Studies on C10-DNTT demonstrate its capability to achieve high charge carrier mobilities in both vacuum-deposited and solution-sheared thin-film transistors, with values reaching up to 8.5 cm²/Vs and 12 cm²/Vs, respectively. sigmaaldrich.commpg.de
Advanced Fabrication Techniques: The solubility of C10-DNTT enables the use of various solution-based deposition techniques, such as bar-assisted meniscus shearing (BAMS), to create highly crystalline and uniform thin films for high-throughput device fabrication. rsc.org
These milestones illustrate the rapid progress in DNTT-based research, from the initial synthesis of the core molecule to the development of solution-processable derivatives with exceptional performance.
Overview of the DNTT Structural Class and its Role in Fundamental Studies
The DNTT structural class belongs to a broader family of thienoacene-based organic semiconductors. sigmaaldrich.com These materials are characterized by a ladder-like, π-extended molecular framework that incorporates a thieno[3,2-b]thiophene unit. sigmaaldrich.com This central sulfur-containing moiety is crucial for enhancing intermolecular orbital overlap and promoting a well-balanced two-dimensional electronic structure in the solid state. sigmaaldrich.com
The molecular structure of DNTT and its derivatives has made them ideal candidates for fundamental studies aimed at understanding the relationship between molecular structure, solid-state packing, and charge transport properties in organic semiconductors. Key areas of investigation include:
Molecular Packing and Crystallinity: The way DNTT and C10-DNTT molecules arrange themselves on different dielectric substrates is a subject of intense study. acs.orgnih.gov Techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM) are used to probe the crystalline structure and morphology of thin films, revealing how factors like substrate temperature and deposition method influence molecular orientation and film quality. acs.orgmpg.de
Charge Transport Mechanisms: The high crystallinity and well-defined molecular packing of DNTT-based materials provide a model system for investigating the fundamental mechanisms of charge transport in organic solids. Studies on single crystals and thin films have provided insights into the intrinsic transport properties and the impact of grain boundaries and interfaces. sigmaaldrich.comacs.org
Interface Engineering: The performance of OFETs is critically dependent on the interface between the organic semiconductor and the dielectric layer. DNTT and C10-DNTT are frequently used to study the effects of different dielectric materials and surface treatments on device performance. acs.orgnih.gov
The systematic study of the DNTT structural class continues to provide valuable knowledge that guides the design and development of new high-performance organic semiconductor materials.
Structure
2D Structure
Properties
Molecular Formula |
C42H52S2 |
|---|---|
Molecular Weight |
621.0 g/mol |
IUPAC Name |
7,19-didecyl-12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2(11),3,5,7,9,14(23),15,17,19,21-undecaene |
InChI |
InChI=1S/C42H52S2/c1-3-5-7-9-11-13-15-17-19-31-21-23-33-27-37-39(29-35(33)25-31)43-42-38-28-34-24-22-32(20-18-16-14-12-10-8-6-4-2)26-36(34)30-40(38)44-41(37)42/h21-30H,3-20H2,1-2H3 |
InChI Key |
LNWJGRPGRSTXTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC2=CC3=C(C=C2C=C1)C4=C(S3)C5=C(S4)C=C6C=C(C=CC6=C5)CCCCCCCCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dntt 2,9 C10 and Its Analogues
Chemo-selective Synthesis Routes to Substituted DNTT Derivatives from Precursors
The synthesis of substituted DNTT derivatives often begins with multi-step sequences where chemo-selectivity—the preferential reaction of one functional group in the presence of others—is paramount. A key strategy involves the synthesis of a versatile, functionalized precursor that can be elaborated in the final steps.
A prominent example is the synthesis of 2-bromo-DNTT (Br-DNTT), which serves as a common precursor for a wide range of 2-substituted DNTT derivatives. acs.orgresearchgate.net The synthesis is designed to be highly chemo-selective, preserving the crucial bromo-substituent from the starting material, 2-bromo-6-methoxynaphthalene, all the way to the final Br-DNTT intermediate. acs.orgresearchgate.net This allows for late-stage functionalization where the bromine atom acts as a handle for introducing various other groups.
Another established route features an iodine-promoted double-ring-closing reaction of a trans-1,2-bis(3-methylthionaphthalen-2-yl)ethene precursor to form the central thieno[3,2-b]thiophene (B52689) moiety. acs.orgsigmaaldrich.com The critical step in creating this precursor is the selective methylthiolation at the 3-position of a naphthalene (B1677914) derivative. acs.org However, this step can be challenging due to competing reactions at the 1-position, which necessitates careful purification. acs.org
More advanced strategies have been developed to overcome these limitations. For instance, a highly regioselective ortho-borylation/deborothiomethylation sequence has been employed to synthesize precursors with high purity, avoiding the formation of isomers. chemrxiv.org This chemo- and regioselective approach is crucial for creating asymmetrically functionalized DNTT derivatives. chemrxiv.org
Palladium- and Copper-Catalyzed Cross-Coupling Strategies for Functionalization of DNTT
Palladium- and copper-catalyzed cross-coupling reactions are powerful and indispensable tools for the functionalization of the DNTT core, particularly using intermediates like Br-DNTT. acs.orgrsc.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, allowing for the introduction of a diverse array of functional groups. acs.orgmdpi.com
Researchers have successfully demonstrated the one-step functionalization of Br-DNTT using various palladium- and copper-catalyzed cross-coupling reactions. acs.orgresearchgate.net These methods have been used to introduce ethynyl, aryl, heteroaryl, alkyl, alkoxy, and alkylthio groups with reported yields ranging from 73% to 98%. acs.orgresearchgate.net
Commonly employed cross-coupling reactions for DNTT functionalization include:
Suzuki Coupling: Used to introduce aryl and heteroaryl groups. acs.org
Sonogashira Coupling: Used for the introduction of acetylenic and ethynyl-based substituents. acs.org
Kumada Coupling: Effective for creating carbon-carbon bonds with alkyl groups. acs.org
Stille Coupling: A versatile method used in the synthesis of both symmetric and non-symmetric DNTTs. chemrxiv.org
Ullmann Condensation: A copper-catalyzed reaction often used for forming C-O and C-S bonds to introduce alkoxy and alkylthio groups. researchgate.netrsc.org
The table below summarizes representative palladium- and copper-catalyzed functionalizations of a Br-DNTT precursor.
| Substituent Type | Coupling Reaction | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|---|
| Aryl (e.g., Phenyl) | Suzuki | Pd(PPh₃)₄, K₂CO₃ | 98% | acs.org |
| Alkynyl (e.g., Trimethylsilylethynyl) | Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | 95% | acs.org |
| Alkylthio (e.g., Dodecylthio) | Ullmann-type | CuI, NaO-t-Bu | 85% | acs.org |
| Alkoxy (e.g., Decyloxy) | Ullmann-type | CuI, K₃PO₄ | 81% | acs.org |
| Heteroaryl (e.g., 2-Thienyl) | Suzuki | Pd(PPh₃)₄, K₂CO₃ | 89% | acs.org |
Strategies for Introducing Solubilizing Side Chains to the DNTT Core
The rigid, planar structure of the DNTT core leads to strong intermolecular π-π interactions, which, while beneficial for charge transport, results in poor solubility in common organic solvents. rsc.orgleigroup.cn This limited solubility hinders processing from solution, a prerequisite for low-cost, large-area printed electronics. rsc.org To address this, various strategies have been developed to attach solubilizing side chains to the DNTT framework. researchgate.netacs.org
The most common approach is the introduction of long, flexible alkyl chains, such as the decyl (C10) chains in DNTT-2,9-C10. leigroup.cnacs.org These chains increase the entropy of the molecule in solution and disrupt crystal packing just enough to enhance solubility. researchgate.net Branched alkyl groups, such as 2-ethylhexyl, are particularly effective at improving solubility. acs.orgnii.ac.jp
Key strategies and findings include:
Linear Alkyl Chains: The introduction of linear alkyl chains, like decyl or dodecyl groups, at the 2,9- or 3,10-positions significantly improves solubility. acs.orgresearchgate.net However, very long chains can sometimes lead to decreased solubility due to increased van der Waals interactions between the chains themselves. leigroup.cn
Branched Alkyl Chains: Introducing a single branched alkyl group has been shown to be a highly effective way to increase solubility while preserving the essential semiconducting characteristics in the thin-film state. researchgate.netacs.org In contrast, introducing two branched alkyl groups (dialkylation) can sometimes have a detrimental effect on the molecular packing and resulting charge mobility. researchgate.netacs.org
S-Shaped DNTT Core: A more advanced strategy involves modifying the π-core itself from a linear to a crooked, "S-shape". rsc.orgacs.org This structural modification, combined with alkyl chain substitution, has been shown to improve solubility by a factor of ~30 compared to the linear analogue, facilitating high-speed solution processing. rsc.org
Flexible Ether Chains: Bulky or flexible groups containing ether linkages, such as a 4-(2-(2-methoxyethoxy)ethoxy)butyl group, have been shown to dramatically increase solubility. acs.orgresearchgate.net One such derivative exhibited a solubility of 8.45 g/L, a 200-fold improvement over unsubstituted DNTT. acs.orgresearchgate.net
The choice and placement of the side chain are critical, as they influence not only solubility but also the thin-film morphology and electronic properties.
| DNTT Derivative | Solubilizing Group | Solubility (in CHCl₃) | Hole Mobility (cm²/V·s) | Reference |
|---|---|---|---|---|
| DNTT | None | 0.04 g/L | ~3.0 (vapor-deposited) | acs.org |
| 2,9-C10-DNTT | Two n-decyl chains | Improved | ~2.8 (vapor-deposited) | acs.org |
| 2-Substituted DNTT | 4-(2-(2-methoxyethoxy)ethoxy)butyl | 8.45 g/L | 0.28 (solution-processed) | acs.orgresearchgate.net |
| Mono-alkylated DNTT | One branched alkyl group | Moderately soluble | > 0.1 (solution-processed) | acs.org |
| S-DNTT-10 | S-shaped core + decyl chains | ~3.7 mmol/L (in Toluene) | up to 11 (dip-coated) | rsc.orgacs.org |
Regioselective Functionalization Approaches for DNTT Derivatives
Regioselectivity, the control of the position of functionalization, is crucial for fine-tuning the properties of DNTT derivatives. The electronic structure and crystal packing of DNTT are highly sensitive to the substitution pattern, for example, whether substituents are placed at the 2,9-positions versus the 3,10-positions. acs.org
Several synthetic approaches enable high regioselectivity:
Precursor-Directed Synthesis: The most reliable method for achieving regioselectivity is to start with a pre-functionalized naphthalene precursor where the substituent is already in the desired position. acs.org For example, to synthesize 2,9-disubstituted DNTTs, one would start with a 6-substituted-2-methoxynaphthalene. To obtain the 3,10-isomer, a 7-substituted-2-methoxynaphthalene would be used. acs.org This strategy allows for the unambiguous synthesis of specific isomers.
Selective C-H Functionalization: More advanced methods aim for the direct and regioselective functionalization of C-H bonds. While challenging on the DNTT core itself, selective C-H activation on precursors is a powerful strategy. For instance, a highly regioselective ortho-borylation/deborothiomethylation sequence has been developed for naphthalene-based esters, enabling the synthesis of non-symmetric DNTT derivatives. chemrxiv.org
Late-Stage Functionalization of Isomers: A pathway for creating non-symmetric DNTTs involves a thio-Friedel-Crafts-type ring closure of a sulfoxide (B87167) precursor. researchgate.netchemrxiv.org This precursor can be synthesized via a Stille coupling of a functionalized naphthothiophene with a different triflate, allowing for the introduction of a non-symmetric substitution pattern. chemrxiv.org This method was used to selectively synthesize 2-bromo-DNTT, which was then used as a handle for further regioselective, late-stage functionalization. chemrxiv.org
Scalability Considerations in DNTT Derivative Synthesis for Research Applications
A newer, more scalable synthetic route starting from 2-methoxynaphthalene (B124790) derivatives offers several advantages: acs.org
Reduced Step Count: The synthesis was shortened from seven to six steps.
High Selectivity: The new method is highly selective, which crucially avoids the formation of isomers that are difficult to separate.
No Chromatographic Separation: By eliminating the need for chromatographic purification of intermediates, the process becomes much more amenable to large-scale production. acs.org
Furthermore, the development of one-step functionalization methods using precursors like Br-DNTT contributes to scalability by providing a convergent and efficient end-game for the synthesis of a library of derivatives. acs.orgresearchgate.net The ability to produce materials on the gram scale or higher is essential for thorough characterization and device fabrication studies in research settings. beilstein-journals.org
Theoretical and Computational Investigations of Dntt 2,9 C10 Electronic Structure and Charge Transfer Dynamics
Density Functional Theory (DFT) Studies of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. nih.gov For organic semiconductors like DNTT-2,9-C10, understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial as they dictate the charge transport characteristics.
Studies have shown that the introduction of alkyl chains, such as the C10 chains in this compound, does not significantly alter the electronic structure of the π-conjugated core when compared to the parent DNTT molecule. kaust.edu.saacs.org The HOMO and LUMO energy levels, as well as the energy gap, remain largely unperturbed by these substitutions. acs.org This indicates that the fundamental electronic properties are primarily governed by the DNTT core.
The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A narrow energy gap suggests a higher propensity for charge transfer interactions within the molecule, indicating high chemical reactivity. nih.gov
Global reactivity parameters, such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω), are derived from HOMO and LUMO energies. nih.govirjweb.com The electrophilicity index provides insight into the molecule's ability to act as an electrophile, with higher values suggesting a greater tendency to accept electrons. nih.govirjweb.com
Table 1: Molecular Properties of DNTT Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Compound | EHOMO (eV) | Eg (eV) |
|---|---|---|
| DNTT | -5.4 | 3.1 |
| C10-DNTT | -5.4 | 3.1 |
Data sourced from solution electrochemistry and absorption spectrum measurements. acs.org
Quantum Chemical Calculations of Electronic Charge Distribution and Delocalization
Quantum chemical calculations are employed to determine the distribution of electronic charge within a molecule and the extent of its delocalization. researchgate.net For this compound, these calculations reveal how the positive charge (hole) is distributed across the molecular framework, which is fundamental to understanding its p-type semiconductor behavior.
The molecular electrostatic potential (MEP) is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. nih.govsapub.org The MEP map visually represents the charge distribution, with different colors indicating electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govsapub.org In molecules like this compound, the negative potential is typically located around electronegative atoms, while positive potentials are found around hydrogen atoms. nih.govsapub.org
Methods like Natural Population Analysis (NPA) can provide a detailed picture of the partial atomic charges, offering insights into the delocalization of charge. researchgate.net In similar long-chain molecules, quantum calculations have shown that a positive charge can be delocalized over several alkyl groups. researchgate.net
Computational Modeling of Intermolecular Charge Transfer Integrals and Coupling
The efficiency of charge transport in organic crystals is heavily dependent on the electronic coupling, or transfer integral (V), between adjacent molecules. nih.gov Computational models are used to calculate these integrals, which quantify the "communication" between neighboring molecular cores. nih.gov
Table 2: Calculated Transfer Integrals for DNTT Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Compound | Vp (meV) | Vt (meV) | Anisotropic Ratio |
|---|---|---|---|
| 2,9-C8-DNTT | 73.0 | 44.9 | 8.68 |
| 2,9-C10-DNTT | 70.9 | 52.5 | 4.68 |
Theoretical Prediction of Charge Carrier Effective Masses and Mobility Limits within Crystalline Domains
Theoretical models, such as the two-dimensional deformation potential model, are used to estimate the upper limits of intrinsic hole mobility in organic semiconductors. aip.orgresearchgate.net These models utilize first-principles calculations to determine key parameters like effective masses, deformation potentials, and elastic constants. aip.orgresearchgate.net
For this compound, such analysis suggests that the upper limit for room temperature mobility within a single crystalline region could be in the range of tens of cm²/Vs. aip.orgresearchgate.net Specifically, calculations have predicted a mobility of 96 cm²/Vs for transport along the 'a' axis and 58 cm²/Vs along the 'b' axis. aip.org These theoretical values are larger than, but of a similar magnitude to, experimentally observed mobilities. aip.org
The effective mass of the charge carrier is a crucial parameter in these calculations. nih.gov Band-structure computations provide access to the effective mass and other related parameters to quantify the rate of band transport. nih.gov
Table 3: Theoretically Predicted Mobility Limits for this compound This table is interactive. Users can sort columns by clicking on the headers.
| Transport Direction | Predicted Mobility (cm²/Vs) |
|---|---|
| a-axis | 96 |
| b-axis | 58 |
Calculated using a two-dimensional acoustic deformation potential model. aip.org
Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational stability and intermolecular interactions of molecules over time. nih.govrsc.org These simulations can reveal how thermal agitation affects the electronic structure and intermolecular transfer integrals, providing insights into the influence of dynamic disorder. acs.org
By performing MD simulations, researchers can explore the conformational landscape of a molecule and identify its most stable conformations. nih.govnih.gov The stability of different conformations can be evaluated by analyzing parameters such as the root mean square deviation (RMSD) over the simulation time. nih.gov
For complex molecular systems, MD simulations can elucidate the differences in conformational dynamics between different states, such as unliganded and bound forms. rsc.org These simulations can also be used to construct free energy landscapes, which reveal the conformational substates and their relative energies. rsc.orgmdpi.com While specific MD simulation data for this compound was not found in the provided context, this methodology is crucial for understanding the dynamic aspects of its charge transport properties.
Solid State Organization and Supramolecular Assembly of Dntt 2,9 C10
Crystalline Packing Motifs: Analysis of Herringbone and π-Stacking Architectures
The solid-state packing of DNTT-2,9-C10 is a critical determinant of its electronic properties. The compound predominantly adopts a layered herringbone packing structure, a motif common to many high-performance organic semiconductors. rigaku.commdpi.comdiva-portal.org This two-dimensional herringbone arrangement is considered highly favorable for efficient charge carrier transport. rigaku.com In this configuration, the molecules arrange in a "T-shaped" or edge-to-face manner within a layer.
The core of the DNTT molecule contains sulfur atoms within its thieno[3,2-b]thiophene (B52689) substructure, which enhance intermolecular interactions and contribute to a well-ordered solid-state structure. sigmaaldrich.com This packing leads to significant intermolecular orbital overlap, which is essential for charge mobility. sigmaaldrich.com The herringbone structure is characterized by two primary types of intermolecular contacts: edge-to-edge pairs along the stacking axis and edge-to-face pairs in the transverse direction. sigmaaldrich.com The arrangement in this compound facilitates strong two-dimensional electronic coupling, which distinguishes it from linear acenes where such interactions can be less effective. sigmaaldrich.com
Influence of Alkyl Chains on Solid-State Morphology and Self-Assembly Processes
The two decyl (C10) alkyl chains attached to the DNTT core play a multifaceted role in the material's properties. A primary function of these long alkyl chains is to improve the molecule's solubility in organic solvents, which is a crucial prerequisite for solution-based processing techniques. diva-portal.org
Beyond solubility, the alkyl chains significantly direct the self-assembly and solid-state morphology of the material. Thin films of this compound are observed to form large, terraced grains that can be round or elliptical in shape. mpg.de A distinctive morphological feature is the presence of tall, thin, and curved lamellae that protrude several hundred nanometers from the film's surface. mpg.de The alkyl chains help to suppress slip along the long axis of the molecules, promoting the formation of a layered structure. rsc.org
For organic semiconductors with a herringbone packing arrangement, the length of the alkyl side chains can directly influence charge transport properties. Studies have shown that for herringbone systems, increasing the alkyl chain length can lead to enhanced π-π interactions, which in turn can increase charge mobility. researchgate.netrsc.org However, there is a delicate balance, as excessively long chains can also create bulky insulating layers that may impair charge carrier mobility. diva-portal.org In this compound, the decyl chains appear to strike an effective balance, contributing to both processability and high performance.
Controlled Crystallization Techniques for Monolayer and Multilayer Growth
The performance of this compound in electronic devices is highly dependent on the crystallinity of the active layer. Consequently, various techniques have been developed to control its crystallization into uniform, highly ordered films, ranging from single molecular layers (monolayers) to multilayers.
One effective solution-based approach is the "oriented growth" method. This technique involves preparing a hot solution (approximately 100 °C) of this compound in a solvent like 1,2-dichlorobenzene (B45396) and allowing it to dry in a controlled direction on a substrate. researchgate.netspiedigitallibrary.org This process promotes the formation of large-domain, homogeneous crystalline films with high carrier mobility. spiedigitallibrary.org
A more advanced method for producing exceptionally high-quality films is the dual solution-shearing (DSS) technique. acs.orgunica.it This process uses two sequential shearing steps to fabricate large-area, continuous, and highly crystallized this compound monolayers. acs.orgunica.it The first shearing pass may result in varied orientations and some multilayer crystals, but a second pass at a slightly higher temperature dissolves these imperfections and facilitates the reorganization into a uniform monolayer. unica.it This method has been successfully used to create monolayer crystals with a thickness of just 4.0 nm. acs.orgunica.it Other methods, such as drop-casting and physical vapor transport, are also used for growing crystals of DNTT derivatives. rigaku.comspiedigitallibrary.org
Structural Characterization through Advanced X-ray Diffraction Techniques
The precise arrangement of this compound molecules in the solid state is determined using a suite of advanced characterization techniques. Single-crystal X-ray diffraction is the definitive method for elucidating the fundamental packing structure from bulk crystals. rigaku.comsnu.ac.kr
For the critical analysis of thin films, which are most relevant for device applications, grazing-incidence X-ray diffraction (GIXD) and grazing-incidence wide-angle X-ray scattering (GIWAXS) are employed. nih.govresearchgate.net These surface-sensitive techniques provide detailed information about molecular orientation and packing within the film. GIXD analysis of this compound films has revealed a π-π stacking distance of 0.48 nm. nih.gov GIWAXS has been used to confirm the crystalline order in monolayer films prepared by solution-shearing methods. researchgate.net In addition to X-ray techniques, atomic force microscopy (AFM) is used to measure the thickness of the films, confirming the formation of monolayers with a thickness of approximately 4.0 nm, consistent with the length of the molecule. acs.orgunica.it
| Parameter | Value | Measurement Technique | Source |
|---|---|---|---|
| Packing Motif | Herringbone | X-ray Diffraction | rigaku.commdpi.comdiva-portal.org |
| Monolayer Thickness | ~4.0 nm | Atomic Force Microscopy (AFM) | acs.orgunica.it |
| π-π Stacking Distance | 0.48 nm | Grazing-Incidence X-ray Diffraction (GIXD) | nih.gov |
Correlation between Molecular Packing and Anisotropic Charge Transport Pathways
The herringbone crystal structure of this compound directly results in anisotropic charge transport, meaning that the efficiency of charge movement is dependent on the direction within the crystal. acs.orgrsc.org This anisotropy arises because the electronic coupling between adjacent molecules is not uniform in all directions. The degree of this coupling is quantified by the transfer integral (V), which represents the ease with which a charge can hop between molecules.
Theoretical calculations have provided specific values for the transfer integrals in this compound. The integral along the π-stacking direction (Vp) is calculated to be 70.9 meV, while the integral in the transverse herringbone direction (Vt) is 52.5 meV. acs.org The difference between these values confirms the anisotropic nature of charge transport. The ratio of maximum to minimum mobility, a measure of anisotropy, was calculated to be 4.68 for this compound. acs.org
Interestingly, this represents a decrease in anisotropy compared to its shorter-chain counterpart, 2,9-di-octyl-DNTT (C8-DNTT), which has an anisotropy ratio of 8.68. acs.org This indicates that extending the alkyl chain length from C8 to C10 helps to create more balanced transfer integrals, thereby reducing the directional dependence of charge mobility. acs.org This correlation between the specific molecular packing and the resulting electronic properties is fundamental to understanding and optimizing the performance of this compound in electronic applications.
| Property | Value | Source |
|---|---|---|
| Transfer Integral (π-stacking, Vp) | 70.9 meV | acs.org |
| Transfer Integral (Transverse, Vt) | 52.5 meV | acs.org |
| Mobility Anisotropy Ratio | 4.68 | acs.org |
| Reorganization Energy | 0.0932 eV | acs.org |
Molecular Engineering and Design Principles for Optimized Electronic Functionality
Rational Design Strategies for DNTT-Based Organic Semiconductors
Rational design of DNTT-based organic semiconductors aims to establish clear connections between molecular structure and the resulting electronic functionality. rsc.orgrsc.org A key strategy involves modifying the DNTT core to optimize its electronic and packing properties. The introduction of alkyl chains is a common and effective method to enhance the solubility and processability of these materials, which is crucial for solution-based fabrication techniques. acs.org
The development of DNTT and its derivatives has been guided by the goal of creating materials with:
High Chemical and Environmental Stability: This is often achieved by engineering molecules with low-lying Highest Occupied Molecular Orbital (HOMO) energy levels. sigmaaldrich.comsigmaaldrich.com
High-Quality Thin Film Formation: The ability to form well-ordered crystalline thin films is essential for efficient charge transport. sigmaaldrich.com
Strong Intermolecular Interactions: Two-dimensional, strong intermolecular interactions in the solid state are desirable for high charge carrier mobility. sigmaaldrich.com
These principles have led to the synthesis of various DNTT derivatives, including those with phenyl groups and different alkyl chain substitutions, each showing promising performance in organic field-effect transistors (OFETs). acs.orgacs.org
Side Chain Engineering for Enhanced Molecular Alignment and Interfacial Control
Side chain engineering is a critical aspect of designing high-performance organic semiconductors. The length, branching, and substitution position of alkyl side chains can significantly impact the material's solubility, thin-film morphology, and charge transport characteristics. rsc.org
In the case of DNTT derivatives, the introduction of alkyl chains, such as the decyl chains in DNTT-2,9-C10, serves multiple purposes:
Improved Solubility: Longer or branched alkyl chains can increase the solubility of the DNTT core in organic solvents, making solution-based processing methods like dip-coating and solution shearing feasible. acs.orgacs.orgresearchgate.net
Enhanced Molecular Packing: Judicious placement of alkyl chains can promote favorable intermolecular stacking, which is crucial for efficient charge transport. researchgate.net Linear alkyl chains, in particular, have been shown to facilitate desirable molecular packing and crystallinity. rsc.org
Control over Interfacial Properties: The nature of the side chains can influence the interaction between the organic semiconductor and the dielectric substrate, affecting molecular alignment and the density of trap states at the interface. mdpi.comresearchgate.net For instance, the presence of aliphatic hydrocarbons in the side chains of S-DNTT-C10 has been shown to improve bulk coverage on substrates. saha.ac.inacs.org
Research has demonstrated that even subtle changes in alkyl chain length can significantly affect the performance of OFETs based on DNTT derivatives. acs.orgresearchgate.net For example, S-DNTT with decyl side chains (S-DNTT-10) exhibited higher hole mobilities compared to derivatives with shorter chains. acs.orgresearchgate.net This highlights the importance of optimizing side chain structure to achieve superior device performance.
Core Structure Modifications and Their Impact on Intrinsic Electronic States
One approach to core modification is the introduction of electron-withdrawing or electron-donating groups. For example, partial fluorination of the DNTT core has been explored as a method to tune its electronic properties. d-nb.infochemrxiv.org The electron-withdrawing nature of fluorine atoms can lower both the HOMO and LUMO energy levels, which can enhance the material's stability against oxidation. d-nb.infochemrxiv.org
Another strategy involves altering the shape and size of the π-conjugated system. The development of S-shaped DNTT derivatives, for instance, introduces a crooked shape to the π-core, which influences its self-organization and charge-transport functionality. acs.org While core modifications can be a powerful tool, they must be carefully considered, as they can also disrupt the desirable packing of the molecules in the solid state. For example, while dialkylation of the DNTT core enhances solubility, it has been shown to have a detrimental effect on the semiconducting properties in some cases. acs.org
Understanding Structure-Electronic Property Relationships at the Molecular Level
A fundamental understanding of the relationship between molecular structure and electronic properties is paramount for the rational design of new and improved organic semiconductors. rsc.org This involves correlating specific molecular features with macroscopic device performance. acs.orgnii.ac.jp
For this compound and related compounds, several key relationships have been established:
Alkyl Chain Length and Mobility: Studies on dialkylated S-DNTTs have shown that longer alkyl chains, such as the decyl groups in S-DNTT-10, can lead to higher field-effect hole mobilities. acs.orgresearchgate.net This is attributed to improved molecular orientation and the formation of highly oriented single-crystalline domains. acs.org
Molecular Packing and Charge Transport: The way molecules arrange themselves in the solid state is critical. A herringbone packing motif, common for DNTT and its derivatives, facilitates efficient two-dimensional charge transport. acs.org The π-π stacking distance, influenced by side chain engineering, directly impacts intermolecular electronic coupling and, consequently, charge mobility. mdpi.com
Core Structure and Energy Levels: The intrinsic electronic structure of the DNTT core dictates the HOMO and LUMO energy levels. The thieno[3,2-b]thiophene (B52689) substructure contributes to low-lying HOMO levels, which imparts good air stability to the resulting devices. sigmaaldrich.com Modifications like fluorination can further lower these energy levels. d-nb.info
The following table summarizes some of the key properties of DNTT and its derivatives:
| Compound | Key Structural Feature | Reported Hole Mobility (cm²/Vs) | Processing Method | Reference |
| DNTT | Unsubstituted core | 2.9 - 8.3 | Vacuum deposition | sigmaaldrich.comresearchgate.net |
| This compound | Linear decyl side chains | up to 12 | Solution shearing | sigmaaldrich.com |
| S-DNTT-10 | S-shaped core, decyl chains | up to 11 | Dip-coating | acs.orgresearchgate.net |
| 2,9-DPh-DNTT | Phenyl side groups | up to 3.5 | Vacuum deposition | acs.org |
| 3,10-DPh-DNTT | Phenyl side groups | up to 3.5 | Vacuum deposition | acs.org |
Advanced Characterization Methodologies in Dntt 2,9 C10 Research
Spectroscopic Analysis for Probing Electronic Transitions and Energy Levels
Spectroscopic techniques are indispensable for elucidating the electronic properties of DNTT-2,9-C10, which are fundamental to its function as a semiconductor.
UV-Vis Absorption Spectroscopy is used to investigate the electronic transitions within the molecule. The absorption of ultraviolet or visible light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The resulting spectrum reveals the optical band gap of the material. For instance, UV-vis absorption spectra of C10-DNTT thin films show characteristic absorption bands that provide information about the energy required for these electronic transitions. researchgate.netresearchgate.net Compounds with extended π-conjugated systems, like this compound, typically exhibit strong absorption in the UV-Vis range. libretexts.org The position of the absorption maximum (λmax) is a key parameter derived from these spectra. libretexts.org
Microscopic Techniques for Thin Film Morphology and Crystalline Domain Analysis
The performance of organic thin-film transistors (OTFTs) is not solely dependent on the intrinsic properties of the semiconductor molecule but is also heavily influenced by the morphology of the thin film.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of this compound thin films. nanoscience.com SEM analysis has revealed that the morphology of C10-DNTT films can be characterized by large, terraced grains. mpg.de A notable feature observed in these films is the presence of a high density of tall, thin, curved lamellae that protrude from the surface. mpg.de The formation of these crystalline nanoscale features is thought to be related to the significant van der Waals forces between the alkyl chains of neighboring molecules. mpg.de SEM is also valuable for identifying features that might be problematic for other microscopy techniques, such as large protrusions that can interfere with atomic force microscopy tips. mpg.de
Atomic Force Microscopy (AFM) is another powerful tool for studying the surface morphology of thin films at the nanoscale. chalcogen.rospectraresearch.com AFM can provide three-dimensional topographical images, allowing for the quantification of surface roughness and the visualization of crystalline domains. chalcogen.roresearchgate.net For C10-DNTT, AFM has been used to image monolayer films, revealing details about the initial stages of film growth and the arrangement of molecules on the substrate. researchgate.net The morphology of thin films, including grain size and interconnectivity, as revealed by AFM, is directly correlated with the charge carrier mobility of the resulting devices. kobe-u.ac.jp
Advanced Electrical Characterization for Investigating Fundamental Charge Carrier Dynamics within Materials
Understanding how charge carriers move through the material is paramount for optimizing device performance. Advanced electrical characterization techniques provide insights into these fundamental dynamics.
The charge carrier mobility is a key performance metric for a semiconductor. In this compound based thin-film transistors (TFTs), carrier mobilities have been reported to be as high as 5.3 cm²/Vs to 8 cm²/Vs on atomically smooth surfaces with operating voltages of 40V or more. mpg.de Some studies have even reported mobilities reaching up to 12.5 cm²/V⁻¹s⁻¹. rsc.org The performance of these devices is often evaluated by analyzing their current-voltage characteristics. mpg.de
Displacement current measurements are employed to study charge trapping in organic field-effect devices. mpg.de This technique can be used to quantify the number of charges injected and extracted during device operation, providing information about trap states that can limit charge transport. mpg.de
Time-resolved terahertz spectroscopy is a non-contact optical probe used to investigate ultrafast carrier dynamics. researchgate.net By photoexciting the material and measuring the change in terahertz conductivity, researchers can evaluate both the DC mobility, which includes extrinsic effects, and the intrinsic mobility within crystalline regions. researchgate.net This technique has been used to estimate that the intrinsic hole mobility within a single crystalline region of C10-DNTT may be in the range of tens of cm²/Vs at room temperature. researchgate.net
Electron Spin Resonance (ESR) spectroscopy is another technique used to study charge carrier dynamics, particularly at low temperatures. aip.org By detecting the motional narrowing of the ESR signal, the presence of mobile carriers can be confirmed even at temperatures as low as 4 K in C10-DNTT TFTs. aip.org
Below is a table summarizing some of the reported electrical characteristics for this compound.
| Parameter | Value | Reference |
| Carrier Mobility | 5.3 cm²/Vs | mpg.de |
| Intrinsic Channel Mobility | 5.6 cm²/Vs | mpg.de |
| High Carrier Mobility | up to 12.5 cm²/V⁻¹s⁻¹ | rsc.org |
| On/Off Ratio | 2 x 10⁹ | rsc.org |
| Saturation Mobility | 2.2 cm²/V s (average) | aip.org |
Vibrational Spectroscopy for Molecular Structure Elucidation and Intermolecular Interactions
Vibrational spectroscopy techniques are crucial for confirming the molecular structure of this compound and for probing the interactions between molecules in the solid state.
Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. bruker.com The resulting spectrum is a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different functional groups. bruker.comfigshare.com FT-IR can be used to confirm the chemical structure of synthesized this compound and to study how processing conditions might affect the molecular arrangement. scispace.comacs.org
Raman Spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. horiba.com When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the vibrational energy levels of the molecule. horiba.com Raman spectroscopy is particularly sensitive to the vibrations of the non-polar bonds that make up the carbon backbone of the this compound molecule. mdpi.com Polarized Raman microscopy can be used to determine the crystal orientation of molecules in thin films, which is critical for understanding anisotropic charge transport. acs.org For example, the intensity of certain Raman peaks can vary depending on the polarization angle of the incident laser, providing information about the alignment of the molecules relative to the substrate. acs.org
Research Directions and Future Perspectives for Dntt 2,9 C10 and Its Derivatives
Exploration of Novel DNTT Architectures for Tailored Electronic Functionality
The exploration of novel architectures based on dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) is a burgeoning area of research aimed at fine-tuning electronic properties for specific applications. Scientists are actively developing new DNTT derivatives to create solution-processable organic semiconductors. acs.org A key strategy involves the synthesis of 2-brominated DNTT (Br-DNTT) as a versatile precursor, which allows for the subsequent introduction of various functional groups through one-step palladium- and copper-catalyzed cross-coupling reactions. acs.org This method has successfully yielded a dozen 2-substituted DNTT derivatives with substituents like ethynyl, aryl, heteroaryl, alkyl, alkoxy, and alkylthio groups. acs.org
The introduction of these functional groups, particularly bulky or flexible ones, has been shown to significantly enhance the solubility of DNTT derivatives—in some cases by up to 200 times compared to the unsubstituted parent compound. acs.org This improved solubility is crucial for enabling solution-based processing techniques for fabricating organic field-effect transistors (OFETs). acs.org For instance, a DNTT derivative featuring a 4-(2-(2-methoxyethoxy)ethoxy)butyl substituent not only exhibits a high solubility of 8.45 g L⁻¹ but also demonstrates a respectable average hole mobility of 0.28 cm² V⁻¹ s⁻¹ in solution-processed OFETs. acs.org
Furthermore, research into isomeric pairs of DNTT derivatives, such as 2,9- and 3,10-disubstituted versions, provides valuable insights into the structure-property relationships that govern molecular ordering in the solid state. acs.org A general and efficient synthetic route starting from readily available 2-methoxynaphthalenes has been established, which facilitates the creation of various DNTT derivatives, including diphenyl-substituted DNTTs (DPhDNTTs). acs.org Preliminary studies on these new derivatives have revealed promisingly high field-effect mobilities, with values reaching up to approximately 8.0 cm² V⁻¹ s⁻¹ for 3,10-C₁₀-DNTT in vapor-processed OFETs. acs.org
The strategic modification of the DNTT core extends to fluorination as well. The synthesis of partially fluorinated DNTTs, such as 1,2,3,4-tetrafluoro-dinaphthothienothiophene (F4DNTT) and 1,2,3,4,8,9,10,11-octafluoro-dinaphthothienothiophene (F8DNTT), has been achieved. d-nb.info These modifications are intended to alter the electronic structure and potentially lead to materials with different charge transport characteristics. d-nb.info
Another innovative approach involves altering the fundamental shape of the π-core. The synthesis of an S-shaped derivative, S-DNTT, has been shown to dramatically increase solubility compared to its linear counterpart. researchgate.net This modification facilitates high-speed solution processing, leading to OFETs with high mobility. researchgate.net The introduction of branched alkyl groups, such as 2-ethylhexyl, is another effective strategy to enhance solubility without significantly disrupting the desirable semiconducting properties in the thin-film state. nii.ac.jpacs.org
These synthetic endeavors are paving the way for a new generation of DNTT-based materials with tailored electronic functionalities, moving beyond simple transistors to more complex and integrated electronic systems. The ability to systematically modify the DNTT architecture opens up possibilities for optimizing performance metrics like mobility, stability, and processability for a wide range of organic electronic applications. acs.orgresearchgate.net
Integration with Advanced Processing Techniques for Microscale and Nanoscale Structures
The integration of DNTT-2,9-C10 and its derivatives with advanced processing techniques is crucial for fabricating high-performance microscale and nanoscale electronic devices. Researchers are moving beyond traditional fabrication methods to develop scalable and precise patterning processes. One such advancement is the development of a photolithography-based patterning process for DNTT, which enables the creation of scaled electronic devices with intricate channel structures. nih.gov This technique utilizes a low-temperature deposition process and has been successfully employed to fabricate a p-type ternary logic device with a stacked-channel structure. nih.gov To protect the organic semiconductor during processing, an Au hardmask is often introduced, minimizing potential damage. nih.gov This lithographic approach allows for a significant reduction in device dimensions, with scaled devices being up to 17 times smaller than those made using conventional shadow masks. nih.gov
Solution-based processing techniques are also at the forefront of research, driven by the need for low-cost, large-area electronics. The bar-assisted meniscus shearing (BAMS) technique has been explored for high-speed deposition (e.g., 10 mm s⁻¹) of alkylated DNTT derivatives. ulb.ac.be While the limited solubility of some DNTT derivatives can pose a challenge, the use of more soluble S-shaped isomers or blending the semiconductor with a polymer like polystyrene (PS) can facilitate the formation of homogeneous thin films. ulb.ac.be For instance, solution-shearing has been used to deposit highly crystalline films of C8-DNTT-C8 on Si/SiO₂ wafers. researchgate.net Another innovative approach is the dual solution shearing (DSS) method, which is used to deposit ultrathin, highly crystalline, and closely packed C10-DNTT films. researchgate.net These ultrathin layers are valuable for investigating carrier transport and can serve as a template for growing subsequent layers in multilayer devices. researchgate.net
The development of patternable, solution-crystallized organic transistors with high carrier mobilities (exceeding 10 cm² V⁻¹ s⁻¹) has been demonstrated with C10-DNTT. researchgate.net This involves forming the semiconductor layer from a hot solution and utilizing oriented growth methods to achieve high crystallinity. researchgate.net Such techniques are being adapted for the scalable fabrication of transistor arrays through printing methods. researchgate.net
For flexible electronics, the integration of DNTT-based transistors requires processes compatible with polymeric substrates. Low-voltage transistors and circuits have been successfully fabricated on flexible substrates using C10-DNTT. rsc.org This often involves using thin, high-k gate dielectrics to achieve low operating voltages. rsc.org The challenges of photolithography on flexible substrates, such as chemical stress on the dielectric layer, are being addressed through the implementation of sacrificial layers. researchgate.net
At the nanoscale, the morphology of the deposited film is critical. For example, nanoscale crystalline features are observed in C10-DNTT and DPh-DNTT films, which are influenced by van der Waals forces between the alkyl chains. mpg.de The ability to control this morphology at the nanoscale is essential for optimizing device performance. Advanced lithography techniques, such as EUV lithography, while currently expensive, represent the future of nanoscale patterning and could eventually be adapted for organic electronics to achieve even smaller and more complex circuits. nobleo-technology.nlorbitskyline.com
Advancements in Theoretical Models for Predicting Complex Charge Transport Phenomena
Advancements in theoretical and computational models are providing deeper insights into the complex charge transport phenomena in this compound and its derivatives, guiding the design of new high-performance materials. These models are becoming increasingly crucial for predicting electronic properties before undertaking complex and resource-intensive synthesis. researchgate.net
One prominent approach is the use of machine learning (ML) models, specifically artificial neural networks, to predict key parameters for charge mobility. aip.orgresearchgate.net These models can accurately and efficiently predict transfer integrals, which are highly sensitive to molecular packing and crucial for determining charge hopping rates. aip.orgresearchgate.net By training these models on data generated from molecular dynamics simulations and quantum chemical calculations, researchers have achieved high accuracy (determination coefficient of 0.97) for DNTT and other organic semiconductors. aip.org This allows for the rapid evaluation of charge mobility and its anisotropy in various crystal structures, including those with dynamic disorders at room temperature. researchgate.net
Quantum-chemical calculations combined with molecular dynamics simulations are used to investigate the microscopic charge transport parameters of the DNTT molecule and crystal. acs.org These studies have confirmed that the moderate anisotropy of hole mobility in DNTT is strongly dependent on the herringbone-like intermolecular interactions within the crystal structure. acs.org Furthermore, theoretical models are being developed to estimate the upper limits of intrinsic hole mobility. An acoustic deformation potential model, for instance, has been used for DNTT-C10, suggesting a room temperature mobility limit of several tens of cm²/Vs within a single crystalline region. researchgate.netdntb.gov.ua
Theoretical analysis is also employed to understand the impact of molecular modifications on charge transport. For symmetrically substituted DNTT derivatives, such as 2,9-C₁₀-DNTT, theoretical investigations help to understand the influence of alkyl chain length on in-plane anisotropic charge transport. acs.org For example, extending the alkyl chain from C8 to C10 was found to decrease the parallel transfer integral (Vp) while increasing the transverse transfer integral (Vt), thereby affecting the mobility anisotropy. acs.org These calculations utilize density functional theory (DFT) to determine intermolecular transfer integrals and reorganization energies, which are critical parameters in the hopping model of charge transport. acs.org
More advanced models also consider the role of quantum nuclear tunneling in charge transport, which can be significant in high-mobility organic materials like DNTT. shuaigroup.net To understand the behavior of DNTT in complex systems, such as donor-acceptor blends, first-principles studies are conducted. These investigations analyze charge transfer effects and cocrystal formation, for example, in systems containing DNTT as the donor and perylene (B46583) diimide derivatives as acceptors. uni-tuebingen.de Such models help to elucidate the energy level alignment and hybridization of molecular orbitals in these bimolecular systems. uni-tuebingen.de
The thermionic emission model is another theoretical tool used to analyze charge transport, particularly across grain boundaries in polycrystalline DNTT films. nih.gov By engineering the grain size, the potential barrier at these boundaries can be modulated, and the resulting charge transport characteristics can be explained by this model. nih.gov These advanced theoretical frameworks are not only crucial for understanding fundamental transport mechanisms but also serve as a predictive tool for the high-throughput screening and rational design of new DNTT-based materials with optimized electronic properties. researchgate.net
Strategies for Developing Multi-functional DNTT-Based Materials for Integrated Systems Research
The development of multi-functional materials based on this compound is a key strategy for advancing integrated systems research, moving beyond single-purpose transistors to complex, interactive devices. A significant area of this research is in the field of sensors. DNTT-based organic field-effect transistors (OFETs) have been successfully utilized as sensors for various analytes and physical parameters. For instance, they have been employed as room temperature ammonia (B1221849) (NH₃) sensors, capable of detecting concentrations as low as 100 parts per billion (ppb). rsc.orgrsc.org The sensitivity of these sensors can be tuned by controlling the thickness and morphology of the DNTT film; thinner, more porous films often exhibit enhanced sensitivity by allowing the analyte to diffuse more easily to the critical semiconductor-dielectric interface. rsc.orgrsc.org
In addition to chemical sensing, DNTT-based devices are being developed for physical sensing applications. Flexible and conformal thin-film proximity sensors have been constructed using DNTT as the active semiconductor layer. researchgate.net These sensors can be affixed to curved surfaces, including models of the human body, to register spatial position and shape. researchgate.net
Temperature sensing is another major application for multi-functional DNTT materials. Researchers have designed OFET-based temperature sensors by integrating thermoresponsive polymers into the device structure. mdpi.com For example, incorporating a polar polymer like polylactide (PLA) into the dielectric layer of a DNTT-based OFET can enhance its thermal sensitivity, particularly at higher temperatures (above 300 K). mdpi.com The mechanism relies on the polymer inducing charge carrier traps at the interface, with charge carriers being released as the temperature increases, thus modulating the transistor's current. mdpi.comencyclopedia.pub Another approach involves connecting a DNTT-OFET with a commercial thermistor, creating an integrated sensor system that can operate at low voltages. mdpi.comencyclopedia.pub These individual sensor devices can be scaled up into arrays, such as a 16x16 active-matrix temperature sensor array fabricated on an ultrathin flexible substrate, demonstrating the potential for applications like electronic skin. mdpi.comencyclopedia.pub
The dual functionality of DNTT derivatives is also being exploited in more complex electronic components. For example, in ambipolar OFETs, a highly crystalline, ultrathin layer of C10-DNTT can serve two purposes simultaneously: it acts as the p-channel active layer and as a growth template for the subsequent n-type semiconductor layer. researchgate.net This dual-functionality is crucial for creating efficient bilayer devices and demonstrates the potential of solution-processed ultrathin organic semiconductors in multilayer organic electronics. researchgate.net
Furthermore, the inherent properties of DNTT are being leveraged in memory devices. Smectic liquid crystalline molecules, including C10-DNTT, have been used in photonic transistor memory, where they function as both the hole-transport channel and as electron traps, enabling memory behavior. researchgate.net These multi-faceted approaches, which combine the excellent charge transport properties of DNTT with other functionalities like sensing or memory, are essential for the development of sophisticated and fully integrated electronic systems.
Opportunities for High-Throughput Synthesis and Characterization in DNTT Research
The fields of organic and printed electronics stand to gain significantly from the adoption of high-throughput (HT) synthesis and characterization methods. nih.govnih.gov These approaches are essential for accelerating the discovery and optimization of new materials like this compound and its derivatives, which is often a labor-intensive and time-consuming process. squarespace.com
High-throughput synthesis presents both an opportunity and a challenge for creating diverse libraries of solution-processable small-molecule semiconductors. nih.gov Automated platforms, often incorporating robotic systems and microwave reactors, can dramatically shorten reaction times and enable the parallel synthesis of numerous compounds. nih.gov For example, Suzuki-Miyaura coupling reactions that might take a day can be completed in under an hour. nih.gov A significant challenge in HT synthesis is the subsequent purification of the diverse molecular structures produced, which have varying properties like solubility and polarity. nih.gov To address this, integrated systems are being developed that combine theoretical calculations with robotic platforms to automate and accelerate the purification process, for instance, by predicting optimal recrystallization solvents based on the "like dissolves like" principle. nih.gov Such systems have enabled the creation of material libraries containing over a hundred unique molecules in a matter of weeks. nih.gov
The synthesis of DNTT derivatives is well-suited for such approaches. Established synthetic routes, for example, starting from 2-methoxynaphthalene (B124790) derivatives, are versatile and can be adapted for the HT synthesis of various symmetrically and asymmetrically substituted DNTTs. acs.org This allows for the rapid exploration of structure-property relationships by systematically varying substituents. acs.org
Complementing HT synthesis is high-throughput characterization, which is crucial for managing the large parameter space in organic thin-film transistor (OTFT) research. nih.gov Automation is key to increasing productivity and ensuring reproducibility. nih.gov Simple, custom-built automatic electrical testers ("autotesters") can be used to rapidly measure the key performance metrics of OTFTs, such as charge carrier mobility, threshold voltage, and on/off ratio. nih.gov This allows researchers to move beyond testing a handful of devices to characterizing large arrays, providing statistically robust data and revealing insights that would be missed with traditional, manual workflows. researchgate.net For instance, HT characterization is vital for assessing the uniformity and reliability of printed transistor arrays, which is a key requirement for commercial applications. researchgate.net
The integration of HT synthesis and characterization creates a powerful workflow for materials discovery. nih.gov A typical process involves HT synthesis, followed by HT purification, and then HT characterization of optical and electronic properties using automated equipment for UV-vis absorption, photoluminescence, and cyclic voltammetry. nih.gov This holistic approach not only accelerates the pace of research but also generates large datasets that are ideal for training machine learning models, which can further guide the design of next-generation materials. nih.govacs.org By embracing these automated and high-throughput methodologies, the DNTT research community can more efficiently explore the vast chemical space of possible derivatives to identify optimal candidates for a range of electronic applications.
Data Tables
Table 1: Performance of Selected DNTT Derivatives in OFETs
| Derivative | Processing Method | Avg. Hole Mobility (cm² V⁻¹ s⁻¹) | Solubility | Source(s) |
| DNTT with 4-(2-(2-methoxyethoxy)ethoxy)butyl group | Solution-processed | 0.28 | 8.45 g L⁻¹ | acs.org |
| 3,10-C₁₀-DNTT | Vapor-processed | ~8.0 | - | acs.org |
| 2,9-DPh-DNTT | Vapor-processed | ~3.4 | - | acs.org |
| 3,10-DPh-DNTT | Vapor-processed | ~3.8 | - | acs.org |
| S-DNTT | Bar-assisted meniscus shearing | 2.1 | High | researchgate.net |
| C10-DNTT | Solution-crystallized | >10 | Limited | researchgate.net |
Table 2: Theoretical Charge Transport Parameters for DNTT Derivatives
| Derivative | Vp (meV) | Vt (meV) | Reorganization Energy (eV) | Mobility Anisotropy (µmax/µmin) | Source(s) |
| 2,9-C₈-DNTT | 73.0 | 44.9 | 0.0934 | 8.68 | acs.org |
| 2,9-C₁₀-DNTT | 70.9 | 52.5 | 0.0932 | 4.68 | acs.org |
| 2,9-DPh-DNTT | 52.9 | 50.6 | 0.0942 | 2.24 | acs.org |
| 3,10-DPh-DNTT | 36.7 | 40.3 | 0.0688 | 2.25 | acs.org |
Q & A
Q. How should researchers design experiments to resolve contradictions in this compound’s reported spectral data?
- Methodological Answer : Perform meta-analysis of existing datasets to identify outliers. Replicate disputed experiments under standardized conditions (e.g., identical solvent systems, calibrated instruments). Apply multivariate statistical analysis (e.g., principal component analysis) to isolate variables causing discrepancies .
Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?
- Methodological Answer : Use accelerated stability testing under varying pH, temperature, and light exposure. Monitor degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Apply Arrhenius kinetics to extrapolate shelf-life predictions .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use machine learning algorithms to correlate structural descriptors with activity data .
Q. What experimental designs mitigate bias in comparative studies of this compound analogs?
- Methodological Answer : Implement double-blind randomization in in vivo trials. Use stratified sampling to control for confounding variables (e.g., metabolic rate, genetic background). Report effect sizes and power analysis to ensure statistical robustness .
Methodological Frameworks for Data Interpretation
Q. How should researchers triangulate conflicting results from multi-omics studies involving this compound?
- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets using bioinformatics tools (e.g., STRING, KEGG pathways). Apply weighted gene co-expression network analysis (WGCNA) to identify consensus pathways. Disclose normalization methods and batch-effect correction strategies .
Q. What ethical guidelines govern the use of proprietary data in this compound research?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Secure institutional review board (IRB) approval for human-derived data. Cite original datasets with DOIs and comply with copyright licenses for third-party materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
